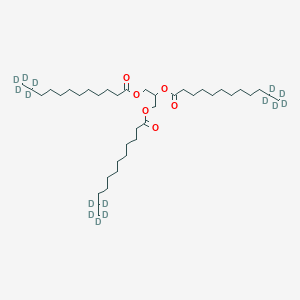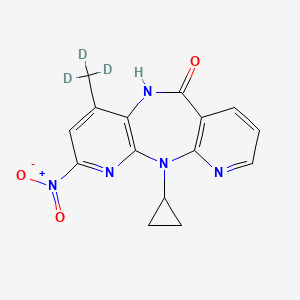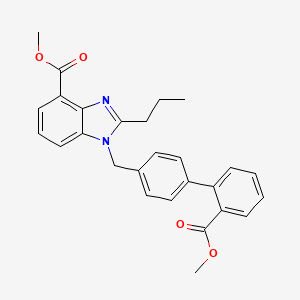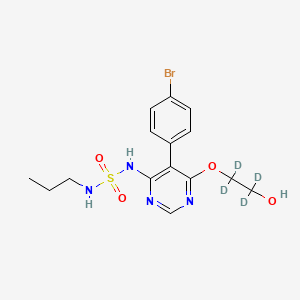
L-Alloisoleucine-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alloisoleucine-d10 is a deuterium-labeled version of L-Alloisoleucine, a branched-chain amino acid and a stereoisomer of L-isoleucine. This compound is commonly found in human plasma, albeit at low levels. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alloisoleucine-d10 typically involves the incorporation of deuterium into L-Alloisoleucine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alloisoleucine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto acids, while reduction can yield various deuterated derivatives .
Applications De Recherche Scientifique
L-Alloisoleucine-d10 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in the diagnosis and monitoring of metabolic disorders such as maple syrup urine disease.
Industry: Employed in the development of pharmaceuticals to study drug metabolism and pharmacokinetics.
Mécanisme D'action
L-Alloisoleucine-d10 exerts its effects primarily through its incorporation into metabolic pathways. It acts as a substrate for various enzymes involved in amino acid metabolism, including branched-chain aminotransferase and branched-chain ketoacid dehydrogenase. These enzymes catalyze the conversion of this compound into its corresponding keto acids, which are further metabolized to produce energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Isoleucine: Another branched-chain amino acid with similar metabolic pathways.
L-Leucine: Shares similar metabolic functions but differs in its structural configuration.
Valine: Another branched-chain amino acid involved in similar metabolic processes.
Uniqueness
L-Alloisoleucine-d10 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of drugs. This labeling allows for more precise and accurate measurements in various scientific studies .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
141.23 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1/i1D3,2D3,3D2,4D,5D |
Clé InChI |
AGPKZVBTJJNPAG-JENBSKHFSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)([C@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N |
SMILES canonique |
CCC(C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)





![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)



![3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15143160.png)

